7-Ethyl-7H-benzo[c]carbazole
Description
Structure
3D Structure
Properties
CAS No. |
66014-28-6 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
7-ethylbenzo[c]carbazole |
InChI |
InChI=1S/C18H15N/c1-2-19-16-10-6-5-9-15(16)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,2H2,1H3 |
InChI Key |
YVBIVKWDNDBNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Ethyl 7h Benzo C Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 7-Ethyl-7H-benzo[c]carbazole, ¹H and ¹³C NMR, along with 2D techniques, provide a complete picture of its atomic connectivity and electronic environment.
Elucidation of Molecular Structure through ¹H and ¹³C NMR
The ¹H NMR spectrum of this compound reveals characteristic signals for the ethyl group and the aromatic protons of the benzo[c]carbazole core. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The aromatic region of the spectrum is more complex, showing a series of multiplets corresponding to the ten distinct protons on the fused ring system.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. This includes the two carbons of the ethyl group and the sixteen carbons of the benzo[c]carbazole framework. The chemical shifts of these carbons are indicative of their local electronic environment. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from the parent compound, 7H-benzo[c]carbazole, and related N-substituted carbazoles. researchgate.netipb.pt
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH2- | ~4.5 (quartet) | ~40 |
| Ethyl -CH3 | ~1.5 (triplet) | ~14 |
| Aromatic Protons | 7.2 - 9.1 (multiplets) | - |
| Aromatic & Fused Carbons | - | 110 - 145 |
Analysis of Substituent Effects on Chemical Shifts
The introduction of an ethyl group at the nitrogen atom (N7) significantly influences the electronic distribution within the carbazole (B46965) nucleus, which is observable in the NMR spectra. researchgate.net Compared to the parent 7H-benzo[c]carbazole, where the N-H proton gives a distinct signal, this is absent in the N-ethylated derivative and replaced by the signals of the ethyl group. chemicalbook.com
The N-alkylation causes noticeable shifts in the resonances of the adjacent carbon atoms. ipb.pt Specifically, the carbons directly bonded to the nitrogen (C6a and C7a) and the protons on the neighboring aromatic rings experience a change in their chemical environment. The electron-donating nature of the ethyl group can lead to a slight upfield or downfield shift of these signals depending on the complex interplay of inductive and mesomeric effects. mdpi.com Studies on similar N-substituted carbazoles have shown that N-alkylation generally leads to a downfield shift for the N-alkyl carbons themselves. ipb.pt
Application of 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the connectivity between the methylene and methyl protons of the ethyl group and establish the relationships between adjacent protons within each of the aromatic rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity between different parts of the molecule, for instance, showing the correlation from the methylene protons of the ethyl group to the C6a and C7a carbons of the carbazole core, thus confirming the point of attachment. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the case of this compound, NOESY could show through-space interactions between the ethyl group protons and the protons on the inner part of the carbazole skeleton, offering insights into the preferred conformation of the ethyl group relative to the planar ring system. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
While solution-state information from NMR is vital, X-ray crystallography provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Determination of Tricyclic Fused-Ring System Geometry
X-ray diffraction analysis of carbazole derivatives reveals that the tricyclic fused-ring system is generally planar or nearly planar. researchgate.net For this compound, the analysis would precisely define the geometry of the fused benzene (B151609) and pyrrole (B145914) rings. The planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms that constitute the aromatic system. nih.gov The fusion of the benzene rings onto the carbazole core creates a rigid and extended π-system. nih.gov Studies on related structures show that the presence of substituents can introduce minor deviations from perfect planarity. nih.gov
Insights into Molecular Planarity and Intermolecular Interactions
Common interactions observed in crystalline carbazole derivatives include:
π-π Stacking: The planar aromatic surfaces of adjacent molecules can stack on top of each other. This is a dominant organizing force in many aromatic systems, influencing the electronic properties of the material.
C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic rings can interact with the electron-rich π-cloud of a neighboring molecule.
The specific packing arrangement and the nature of these intermolecular interactions are critical in determining the bulk properties of the material, such as its melting point and photophysical behavior. chemrxiv.org
Characterization of Helical Structures in Extended Derivatives
Extended derivatives of carbazoles, particularly those that are ortho-fused, can form nonplanar, screw-shaped helical skeletons known as helicenes. nih.gov This helical structure arises from the steric repulsion between the terminal aromatic rings, which forces the molecule to adopt a P- (plus) or M- (minus) helix configuration. nih.gov The characterization of these unique three-dimensional structures is critical as the helical chirality and extended π-conjugation lead to distinctive optical and electronic properties. nih.gov
Novel rsc.orghelicenes incorporating a carbazole moiety fused with an azine ring (like pyridine, pyrazine, or quinoxaline) have been synthesized and studied. nih.gov X-ray crystallography is a definitive technique for elucidating the solid-state structure of these helical molecules, providing precise measurements of bond lengths and angles. For instance, in azine-fused rsc.orghelicenes, the inner helix C-C bonds are observed to be somewhat lengthened (ranging from 1.402 to 1.470 Å) compared to the standard aromatic C-C bond in benzene (1.393 Å), while the outer helix bonds are noticeably shorter. nih.gov This demonstrates the strain inherent in the helical framework. These carbazole-based heterohelicenes have shown potential as hole-transporting materials. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Confirmation of Molecular Formula and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The parent compound, 7H-benzo[c]carbazole, has a molecular formula of C₁₆H₁₁N and a molecular weight of approximately 217.27 g/mol . nih.gov The addition of an ethyl group to the nitrogen atom results in the molecular formula C₁₈H₁₅N for this compound.
Electron ionization (EI) mass spectrometry of the parent 7H-benzo[c]carbazole shows a prominent molecular ion peak (M⁺) at m/z 217. nih.gov The fragmentation pattern provides structural information. For this compound, the molecular ion peak is expected at m/z 245. A characteristic fragmentation pathway would involve the loss of a methyl radical (•CH₃) via benzylic cleavage, leading to a stable fragment ion [M-15]⁺ at m/z 230. Another significant fragmentation would be the loss of an ethyl radical (•CH₂CH₃), resulting in the [M-29]⁺ fragment corresponding to the 7H-benzo[c]carbazole cation at m/z 216.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C₁₈H₁₅N]⁺ | 245 | Molecular Ion (M⁺) |
| [C₁₇H₁₂N]⁺ | 230 | Loss of a methyl radical (•CH₃) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Analysis of π→π Transitions and Conjugation Effects*
The electronic absorption spectrum of this compound, like other carbazole derivatives, is characterized by absorptions in the UV region arising from π→π* electronic transitions within the aromatic system. researchgate.net The extensive π-conjugated system of the benzo[c]carbazole core gives rise to these characteristic absorption bands. In similar carbazole-based dyes, a strong absorption peak around 300 nm is typically assigned to π→π* transitions of the aromatic C=C bonds. researchgate.net An additional peak often observed between 325-345 nm can be attributed to n→π* electronic transitions due to the lone pair of electrons on the nitrogen atom. researchgate.net The ethyl group on the nitrogen atom is expected to have a minor electronic effect on these transitions.
Photophysical Characterization for Optoelectronic Applications
Derivatives of 7H-benzo[c]carbazole have been investigated as chromophores for blue fluorescent organic light-emitting diodes (OLEDs). rsc.org The fusion of an additional phenyl ring to the 7H-benzo[c]carbazole (BCz) core creates isomeric chromophores with potential for strong blue fluorescence. rsc.org When these chromophores are functionalized with donor groups like diphenylamine, they can exhibit strong charge-transfer character, which influences their emission properties. rsc.org For instance, one such derivative, when used as an emitter in a blue OLED, demonstrated high quantum efficiency and good blue color purity. rsc.org The photophysical properties, including absorption and emission maxima, are crucial for evaluating their suitability in optoelectronic devices. The ethyl group in this compound can enhance solubility and film-forming properties, which are beneficial for device fabrication.
Table 2: Photophysical Data for a Representative Carbazole-based Emitter
| Property | Value | Reference |
|---|---|---|
| Absorption Max (nm) | ~350 | researchgate.net |
| Emission Max (nm) | ~535 | researchgate.net |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FT-IR spectrum of a related compound, poly(N-vinyl carbazole), shows characteristic peaks that can be extrapolated to identify the structural features of this compound. researchgate.net The key vibrational modes would include C-H stretching from the aromatic rings and the ethyl group, C=C stretching within the aromatic system, and C-N stretching of the tertiary amine within the carbazole ring.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
Electrochemical Characterization Techniques
Electrochemical methods are indispensable for probing the electronic characteristics of conjugated organic molecules like this compound. These techniques provide insights into the redox stability, energy levels of the frontier molecular orbitals (HOMO and LUMO), and the behavior of the molecule at electrode interfaces, all of which are critical for its potential applications in electronic devices.
Cyclic voltammetry is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. For carbazole derivatives, CV provides crucial information about their oxidation and reduction potentials, the stability of the resulting radical ions, and their suitability as hole-transporting or electron-transporting materials.
The electrochemical oxidation of carbazole and its N-substituted derivatives is a key process studied by CV. The nitrogen atom in the carbazole ring is electron-rich and can be oxidized to form a radical cation. The potential at which this oxidation occurs is a measure of the Highest Occupied Molecular Orbital (HOMO) energy level. Alkylation at the nitrogen atom, as in this compound, prevents the coupling reactions that can occur at the nitrogen position in unsubstituted carbazole, often leading to more reversible electrochemical behavior and the formation of a stable radical cation. researchgate.net
The fusion of a benzene ring to form the benzo[c]carbazole structure extends the π-conjugated system compared to a simple carbazole. This extended conjugation is expected to lower the oxidation potential, making the compound easier to oxidize. The ethyl group attached to the nitrogen atom is an electron-donating group, which further facilitates oxidation by increasing the electron density on the carbazole core.
A typical cyclic voltammogram for an N-substituted carbazole derivative shows a reversible or quasi-reversible oxidation wave. From the onset potential of this oxidation peak, the HOMO energy level can be estimated. Similarly, the LUMO energy level can be determined from the reduction potential, although the reduction of many carbazole derivatives occurs at very negative potentials and may not always be experimentally accessible. The difference between the HOMO and LUMO levels provides the electrochemical band gap.
While specific data for this compound is unavailable, the following table illustrates the kind of data that would be obtained from a cyclic voltammetry experiment for a representative N-substituted carbazole derivative.
| Parameter | Representative Value | Significance |
| Oxidation Potential (Eox) | +0.8 to +1.2 V vs. Ag/AgCl | Indicates the ease of removing an electron (hole injection). |
| Reduction Potential (Ered) | -2.0 to -2.5 V vs. Ag/AgCl | Indicates the ease of adding an electron (electron injection). |
| HOMO Energy Level | -5.2 to -5.6 eV | Highest Occupied Molecular Orbital energy, crucial for hole transport. |
| LUMO Energy Level | -2.3 to -2.8 eV | Lowest Unoccupied Molecular Orbital energy, important for electron transport. |
| Electrochemical Band Gap | 2.9 to 3.3 eV | Difference between HOMO and LUMO, determines the energy of light absorption/emission. |
Note: The values in this table are illustrative for a generic N-substituted carbazole and are not experimental data for this compound.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the interface between an electrode and an electrolyte. By applying a small sinusoidal AC potential perturbation and measuring the current response over a range of frequencies, EIS can be used to model the interface as an equivalent electrical circuit. This allows for the quantification of various interfacial properties, such as charge transfer resistance, double-layer capacitance, and diffusion processes.
For this compound, EIS would be particularly valuable for characterizing its behavior when deposited as a thin film on an electrode surface, a common configuration in organic electronic devices. The resulting Nyquist plot (a plot of the imaginary part of impedance versus the real part) can be fitted to an equivalent circuit model to extract key parameters.
The charge transfer resistance (Rct) is a measure of the kinetic barrier for electron transfer at the electrode-molecule interface. A low Rct is desirable for efficient charge injection and extraction in devices. The double-layer capacitance (Cdl) provides information about the accumulation of charge at the interface and can be influenced by the morphology and dielectric properties of the molecular film.
By performing EIS under different applied DC potentials, one can study how the interfacial properties change with the redox state of the this compound molecules. This can reveal insights into the stability of the charged species and the structural changes that may occur upon oxidation or reduction.
The following table presents the type of parameters that would be determined from an EIS analysis of a this compound film on an electrode.
| Parameter | Symbol | Typical Information Gained |
| Solution Resistance | Rs | Resistance of the electrolyte solution. |
| Charge Transfer Resistance | Rct | Kinetics of electron transfer at the electrode/molecule interface. |
| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface. |
| Warburg Impedance | ZW | Indicates diffusion control at low frequencies. |
Note: This table is illustrative of the parameters obtained from an EIS experiment and does not represent measured data for this compound.
Computational and Theoretical Chemistry Studies of 7 Ethyl 7h Benzo C Carbazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-Ethyl-7H-benzo[c]carbazole, DFT calculations are instrumental in predicting its fundamental chemical and physical properties.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization calculations using DFT, often with functionals like B3LYP and a basis set such as 6-31G(d,p), are employed to determine the most stable (lowest energy) conformation of this compound. mdpi.comresearchgate.net
The conformational flexibility of this molecule primarily revolves around the orientation of the ethyl group attached to the nitrogen atom of the carbazole (B46965) ring system. Conformational analysis involves systematically rotating the dihedral angles associated with the ethyl group to map the potential energy surface. This process identifies local energy minima and the transition states that separate them. For this compound, the ethyl group can adopt different staggered conformations relative to the planar benzo[c]carbazole core. The global minimum energy structure corresponds to the most stable arrangement, which is crucial for subsequent electronic and spectroscopic predictions.
Table 1: Representative Optimized Geometrical Parameters for a Carbazole Derivative (Illustrative) This table is illustrative of typical data obtained from DFT geometry optimization of carbazole derivatives. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (Carbazole) | ~1.38 Å |
| Bond Length | N-C (Ethyl) | ~1.47 Å |
| Bond Angle | C-N-C (Carbazole) | ~109.5° |
| Dihedral Angle | C-N-C-C (Ethyl) | ~60° (Staggered) |
Electronic Structure Analysis (HOMO-LUMO Energy Levels)
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic transition.
For carbazole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic carbazole core, while the LUMO is a π*-antibonding orbital. The introduction of the ethyl group can slightly perturb these energy levels through inductive effects. DFT calculations provide quantitative values for these orbital energies and the HOMO-LUMO gap.
Table 2: Calculated Frontier Orbital Energies (Illustrative) This table illustrates typical HOMO-LUMO energy values for carbazole-based systems. Precise values for this compound would need to be specifically calculated.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
Prediction of Spectroscopic Features (e.g., UV-Vis Absorption)
DFT calculations can be extended to predict spectroscopic properties. The UV-Vis absorption spectrum, which corresponds to electronic transitions from occupied to unoccupied orbitals, can be simulated. The energies of the electronic transitions are related to the differences in orbital energies, primarily the HOMO-LUMO transition for the lowest energy absorption band. These calculations help in interpreting experimental spectra and understanding the nature of the electronic transitions (e.g., π-π* transitions). researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of electronically excited states. researchgate.net TD-DFT calculations are used to predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. This method provides a more accurate prediction of the absorption spectrum than simple HOMO-LUMO energy differences. For this compound, TD-DFT can elucidate the nature of its low-lying excited states, which is crucial for understanding its photophysical behavior, such as fluorescence.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, vibrational motions, and interactions with a solvent environment. An MD simulation would reveal how the ethyl group rotates and flexes at a given temperature, providing a more realistic picture of the molecule's structure than the static image from a geometry optimization. This is particularly important for understanding how the molecule behaves in a solution or a condensed phase.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
When studying this compound in a complex environment, such as interacting with a biological macromolecule or embedded in a polymer matrix, full quantum mechanical calculations can become computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a solution by treating the chemically active region (e.g., the benzo[c]carbazole core) with a high-level QM method like DFT, while the surrounding environment is treated with a more computationally efficient classical force field (Molecular Mechanics, MM). This hybrid approach allows for the accurate study of phenomena like ligand-receptor binding or the photophysics of a chromophore in a realistic, extended environment, balancing computational cost with accuracy.
Theoretical Mechanistic Investigations of Chemical Reactions
Theoretical investigations into the chemical reactions of carbazole derivatives typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate reaction pathways, determine transition state geometries, and calculate activation energies. These studies are crucial for understanding reaction kinetics and thermodynamics at a molecular level.
For instance, computational studies on the formation of the carbazole nucleus have explored various catalytic and non-catalytic cyclization pathways. nih.govrsc.org These studies often compare different reaction mechanisms, analyze the influence of substituents on the reaction barriers, and examine the role of solvents. nih.gov
Furthermore, the reactivity of related heterocyclic systems has been a subject of theoretical inquiry. For example, the hetero-Diels-Alder reactions of pyrrolo[3,2-c]carbazoles with nitrosoalkenes have been investigated using DFT calculations to understand the regioselectivity and mechanistic pathways of the cycloaddition. researchgate.netnih.gov Such studies provide valuable insights into the electronic factors that govern the reactivity of these complex aromatic systems. researchgate.net
In the context of biochemical reactions, computational methods have been applied to understand the metabolism of carbazole-containing compounds like 7H-Dibenzo[c,g]carbazole by cytochrome P450 enzymes. nih.gov These theoretical models help to predict the sites of metabolism and the mechanism of action of these enzymes. nih.gov
While these examples demonstrate the powerful capabilities of computational chemistry in elucidating reaction mechanisms for carbazole-related structures, the specific application of these methods to this compound has not been reported. Therefore, a detailed discussion of its reaction mechanisms, supported by theoretical data, remains an area for future research. Without dedicated studies, any description of reaction pathways or presentation of energetic data would be speculative and not grounded in scientific evidence for this specific compound.
Applications of 7 Ethyl 7h Benzo C Carbazole in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The planar and extended π-conjugated system of benzo[c]carbazole derivatives underpins their utility in organic electronics. cymitquimica.com These characteristics are essential for efficient charge transport and light emission in various devices.
Carbazole-based compounds are widely recognized for their role in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). The 7H-benzo[c]carbazole structure, as the parent compound for 7-Ethyl-7H-benzo[c]carbazole, is noted for its potential in these applications due to its inherent stability and fluorescence properties. cymitquimica.com Derivatives of carbazole (B46965) are frequently employed as host materials in OLEDs, facilitating efficient energy transfer to emissive dopants. researchgate.net In the realm of OPVs, polymers based on 2,7-disubstituted carbazoles have emerged as promising electron-donating materials, with some copolymers achieving power conversion efficiencies of up to 6%. nih.gov While specific device data for this compound is not extensively documented, the performance of related carbazole materials highlights the potential of this class of compounds. For instance, a hole-transporting material based on a (2-ethylhexyl)-9H-carbazole core achieved a power conversion efficiency of 15.92% in planar perovskite solar cells, demonstrating the effectiveness of alkyl-substituted carbazoles. rsc.org
Table 1: Performance of Selected Carbazole-Based Materials in Optoelectronic Devices
| Device Type | Carbazole Derivative | Role | Performance Metric |
| Perovskite Solar Cell | (2-ethylhexyl)-9H-carbazole cored HTM (CMO) | Hole-Transporting Material | Power Conversion Efficiency: 15.92% rsc.org |
| OPV | 2,7-carbazole donor-acceptor copolymer | Electron-Donating Material | Power Conversion Efficiency: up to 6% nih.gov |
| Fluorescent OLED | 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) | Fluorescent Emitter | External Quantum Efficiency: 4.2% researchgate.net |
| Exciplex-based OLED | 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) | Acceptor | External Quantum Efficiency: 5.3% researchgate.net |
This table presents data for related carbazole derivatives to illustrate the potential of the material class.
Carbazole and its derivatives are archetypal hole-transporting materials due to their electron-donating nature. magtech.com.cn This property is crucial for balancing charge injection and transport within OLEDs and OPVs, leading to improved device efficiency and longevity. The carbazole moiety's ability to be easily modified allows for the fine-tuning of its electronic properties. magtech.com.cn Furthermore, these compounds are recognized as effective luminescent materials. nih.gov 7H-Benzo[c]carbazole (BCz) and its derivatives, for example, can exhibit strong, photo-activated, ultra-long organic room temperature phosphorescence when dispersed in polymer matrices, a property valuable for applications like photosensitive printing. chemicalbook.com Their inherent fluorescence is a key attribute for their use as emitters in OLEDs. cymitquimica.com
The planarity of the benzo[c]carbazole core is a critical factor influencing its electronic properties. A planar structure enhances π-conjugation across the molecule, which is fundamental for efficient charge transport. This structural feature contributes to high charge carrier mobility, a desirable characteristic for active materials in electronic devices. The introduction of substituents, such as an ethyl group on the nitrogen atom, can influence the packing of molecules in the solid state, which in turn affects the bulk charge transport properties. While an ethyl or phenyl substituent on a related benzofuro[2,3-b]carbazole did not cause significant variations in core structural parameters, it can affect intermolecular interactions like π-π stacking, which are crucial for charge hopping between molecules. nih.gov
Functional Organic Materials Development
The versatility of the this compound structure allows for its integration into more complex material systems, leading to the development of novel functional organic materials.
The carbazole moiety is a common building block in conductive polymers. Poly(N-vinylcarbazole) (PVK) is one of the most well-known examples, but researchers have also focused on polymers with carbazole units directly in the main chain. mdpi.com Polymers based on 2,7-carbazole, for instance, are noted for their linearity which improves conjugation length and results in lower band gaps compared to 3,6-linked polymers. mdpi.com The synthesis of copolymers like poly(vinyl carbazole-co-ethoxy ethyl methacrylate) demonstrates how carbazole units can be integrated with other monomers to tailor the properties of the resulting material. researchgate.net Such polymers can be used to create nanocomposites with enhanced thermal or optical properties. researchgate.net Light-emitting polymers based on poly(N-(2-ethylhexyl)-2,7-carbazole) have been developed that emit stable blue light, showcasing the role of N-alkyl substituted carbazoles in polymer-based electronics. researchgate.net
Table 2: Properties of Selected Carbazole-Based Polymers
| Polymer | Monomer Units | Key Properties |
| Poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC) | N-(2-ethylhexyl)-2,7-carbazole | Blue light emission, no excimer formation in solid state, Tg ~60-70 °C researchgate.net |
| Poly(vinyl carbazole-co-ethoxy ethyl methacrylate) | Vinyl carbazole, ethoxy ethyl methacrylate | Amenable to forming nanocomposites with modified thermal and optical properties researchgate.net |
| 2,7-Carbazole-based copolymers | 2,7-carbazole and various acceptor units | Tunable bandgaps for blue, green, and red light emission researchgate.net |
This table presents data for related carbazole-based polymers to illustrate the potential of the material class.
Carbazole-containing materials have been instrumental in the advancement of organic photorefractive materials. rsc.org The photorefractive effect requires materials that exhibit both photoconductivity and an electro-optic response. The carbazole unit is an excellent component for providing the charge-transporting function necessary for this effect. rsc.org Photorefractive materials are typically composites where a polymer matrix is doped with a sensitizer (B1316253), a nonlinear optical chromophore, and a charge-transporting agent. Carbazole derivatives are frequently used as this charge-transporting component. Furthermore, fully functionalized polymers and multifunctional chromophores incorporating the carbazole moiety have been developed to create high-performance, amorphous photorefractive materials. rsc.org
Chirality and Helical Structures in Materials Science
Chirality in materials science imparts unique optical and electronic properties, making chiral compounds highly sought after for specialized applications. Carbazole derivatives have been successfully employed in the creation of such chiral materials.
The synthesis of helical structures, known as helicenes, from carbazole derivatives is a notable area of research. These screw-shaped molecules are formed by the ortho-fusing of aromatic rings, leading to a non-planar structure with inherent chirality (P- or M-helix). This helical arrangement arises from the steric strain between the terminal aromatic units. While the direct synthesis of helices from this compound is not specifically detailed in the available literature, the synthesis of a related compound, 7-ethyl-10-methyl-7H-benzo[c]carbazole, has been reported. prepchem.com This synthesis involves the reaction of 10-methyl-7H-benzo[c]carbazole with diethyl sulfate (B86663) in the presence of sodium hydride. prepchem.com
The inherent chirality of carbazole-based helical structures makes them prime candidates for applications in circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-circularly polarized light, a property of significant interest for 3D displays, optical data storage, and security inks. Chiral carbazole-based BODIPYs (boron-dipyrromethene) incorporating a binaphthyl unit have been synthesized and demonstrated to exhibit CPL in both solution and solid states. These materials show promise due to their strong fluorescence and distinct chiral-optical responses.
While specific applications of this compound in organocatalysis are not documented, the structural features of carbazole-based chiral compounds suggest their potential in this field. The defined three-dimensional structure of helicenes can create a chiral environment suitable for catalyzing stereoselective reactions.
Sensitizers and Dyes in Energy Conversion Systems
Carbazole derivatives are widely recognized for their excellent hole-transporting properties and thermal stability, making them ideal components in energy conversion devices like dye-sensitized solar cells (DSSCs). nih.gov
In DSSCs, a sensitizer dye absorbs sunlight and injects an electron into a semiconductor material, initiating the flow of electric current. The efficiency of this process is highly dependent on the molecular structure of the dye. Carbazole-based dyes are attractive due to their strong electron-donating nature, which facilitates efficient charge separation. nih.govnih.gov The general structure of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the carbazole moiety acts as the electron donor.
While the performance of this compound as a sensitizer has not been specifically reported, studies on other carbazole derivatives provide insight into its potential. For instance, tuning the π-conjugated spacers that link a benzocarbazole donor to a cyanoacrylic acid acceptor has been shown to significantly impact the photovoltaic performance of the resulting DSSC. researchgate.net Different combinations of spacers like fluorene-thiophene, fluorene-furan, fluorene-phenyl, and thiophene-phenyl have been investigated to optimize the light-harvesting and charge-transfer properties of the dye. researchgate.net
The table below summarizes the performance of some carbazole-based sensitizers in DSSCs, illustrating the influence of molecular design on key photovoltaic parameters. It is important to note that these are examples of related compounds, and the performance of a this compound-based sensitizer would require experimental verification.
| Dye Name | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Reference |
| CAR-TPA | 2.12 | - | - | nih.gov |
| CAR-THIOHX | 1.83 | - | - | nih.gov |
| Carbazole Dye 21 | 3.51 | 7.86 | 0.687 | nih.gov |
| Phenothiazine Dye 22 | 1.76 | 4.20 | 0.666 | nih.gov |
Mechanistic Investigations of Chemical Reactivity and Transformations
Oxidation and Reduction Pathways
The benzo[c]carbazole scaffold is susceptible to both oxidation and reduction reactions, a characteristic feature of polycyclic aromatic hydrocarbons and heterocyclic compounds. These transformations are crucial in understanding the compound's stability, metabolic fate, and its potential applications in materials science where electron transfer processes are fundamental.
Oxidation: While specific experimental data on the oxidation of 7-Ethyl-7H-benzo[c]carbazole is not extensively documented in the reviewed literature, the reactivity of the parent compound, 7H-benzo[c]carbazole, and its derivatives provides insights into potential pathways. Oxidation typically targets the electron-rich aromatic rings and the nitrogen atom. Common oxidizing agents for similar carbazole (B46965) systems include potassium permanganate (B83412) and chromium trioxide. The reaction products would likely involve the formation of quinones or hydroxylated derivatives. The presence of the N-ethyl group may influence the regioselectivity of oxidation on the carbocyclic framework.
Reduction: Similar to oxidation, specific reduction pathways for this compound are not well-documented. However, catalytic hydrogenation is a common method for the reduction of carbazole systems. This process can lead to the saturation of one or more of the aromatic rings, yielding tetrahydro- or hexahydro-benzo[c]carbazole derivatives. The choice of catalyst and reaction conditions plays a critical role in determining the extent and regioselectivity of the reduction.
Substitution Reactions and Functional Group Interconversions
The functionalization of the this compound core can be achieved through various substitution reactions and interconversions of functional groups. These modifications are key to synthesizing novel derivatives with tailored properties.
Electrophilic Aromatic Substitution: The electron-rich nature of the benzo[c]carbazole ring system makes it amenable to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution is directed by the electronic effects of the fused rings and the N-ethyl group. However, achieving high regioselectivity in the functionalization of carbazoles can be challenging and often requires the use of directing groups. chim.it
N-Alkylation and Functional Group Interconversion: The synthesis of this compound itself is an example of a functional group interconversion, specifically the N-alkylation of the parent 7H-benzo[c]carbazole. A documented synthesis of a related compound, 7-ethyl-10-methyl-7H-benzo[c]carbazole, demonstrates a typical procedure for such transformations. prepchem.com In this synthesis, 10-methyl-7H-benzo[c]carbazole is deprotonated with a strong base like sodium hydride to form the corresponding carbazolide anion, which then acts as a nucleophile, attacking an ethylating agent such as diethyl sulfate (B86663). prepchem.com
Table 1: Synthesis of 7-ethyl-10-methyl-7H-benzo[c]carbazole prepchem.com
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Product |
| 10-methyl-7H-benzo[c]carbazole | Diethyl sulfate | Sodium hydride | Tetrahydrofuran (B95107) (THF) | Overnight | 7-ethyl-10-methyl-7H-benzo[c]carbazole |
Catalytic Activity and Role in Organic Reactions
While there is no direct evidence in the reviewed literature of this compound itself acting as a catalyst, carbazole derivatives are recognized for their utility in various catalytic systems. nih.gov Their electron-rich nature and ability to be functionalized make them suitable as ligands for transition metal catalysts or as core structures in organocatalysts.
Carbazole-based compounds have been employed in:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of benzo[c]carbazole derivatives make them useful in the development of materials for OLEDs.
Photocatalysis: The photophysical properties of some carbazole derivatives suggest their potential application in photoredox catalysis.
Ligands in Cross-Coupling Reactions: Functionalized carbazoles can serve as ligands for metals like palladium and copper in various cross-coupling reactions. beilstein-journals.org
The specific role of the 7-ethyl substituent in these applications would be to modulate the electronic properties and solubility of the resulting material or ligand.
Regioselectivity and Stereoselectivity in Synthetic Processes
Controlling the regioselectivity in the synthesis of substituted benzo[c]carbazoles is a significant challenge due to the multiple reactive sites on the aromatic framework. chim.it The outcome of substitution reactions is highly dependent on the reaction conditions and the presence of directing groups. chim.it
For instance, in transition metal-catalyzed C-H functionalization reactions of carbazoles, the position of substitution can be precisely controlled by attaching a directing group to the nitrogen atom. chim.it This directing group coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond and thereby ensuring site-selective functionalization.
In the absence of strong directing groups, the inherent electronic properties of the this compound nucleus would determine the position of electrophilic attack. The influence of the N-ethyl group is expected to be modest, with the electronic distribution of the fused ring system being the dominant factor.
There is currently no information available in the reviewed literature regarding stereoselective processes involving this compound. Such transformations would require the introduction of a chiral center or the use of a chiral catalyst, which has not been reported for this specific compound.
Design, Synthesis, and Structural Electronic Relationships of Functionalized Derivatives of 7 Ethyl 7h Benzo C Carbazole
The 7-Ethyl-7H-benzo[c]carbazole scaffold serves as a versatile platform for the development of functional materials. By strategically introducing various substituents and extending its π-conjugation, researchers can fine-tune its electronic and photophysical properties for specific applications. This section details the synthetic methodologies for creating functionalized derivatives and explores the relationship between their structure and molecular characteristics.
Mechanisms of Molecular Interactions in Biological Systems Focus on Chemical Principles
Interaction with Molecular Targets and Pathways (Electron Transfer Processes)
The carbazole (B46965) nucleus, a key feature of 7-Ethyl-7H-benzo[c]carbazole, is an electron-rich aromatic system. This property makes carbazole derivatives, in general, capable of participating in electron transfer processes, which is fundamental to their interaction with biological systems. For instance, the structure of 8-methyl-7H-benzo[c]carbazole, a positional isomer of the compound of interest, allows it to engage in electron transfer, a key characteristic for applications requiring high charge carrier mobility. While direct studies on this compound are scarce, the ethyl group at the 7-position (the nitrogen atom) would likely modulate the electronic properties of the carbazole ring, influencing its donor-acceptor capabilities in charge-transfer complexes with biological macromolecules.
Mechanisms of Interaction with Cellular Components
The interaction of carbazole derivatives with cellular components is often predicated on their metabolism into reactive intermediates. For the parent compound, 7H-benzo[c]carbazole, it is understood that metabolic activation by enzymes can lead to the formation of intermediates capable of binding to cellular components like DNA. The planarity of the fused ring system allows such compounds to intercalate between the base pairs of DNA. The introduction of an ethyl group on the nitrogen atom may influence the planarity and steric profile of the molecule, potentially altering the efficiency and mode of these interactions.
Enzyme-Mediated Metabolism Pathways and Reactivity
The metabolism of xenobiotics like this compound is primarily handled by enzyme systems designed to increase their water solubility and facilitate excretion.
Hydroxylation is a critical step in the metabolism of carbazole compounds. For the related and extensively studied 7H-dibenzo[c,g]carbazole (DBC), monooxygenase-mediated formation of monohydroxylated derivatives is the initial and crucial metabolic step. This process can lead to either detoxification or activation to a more reactive form. For instance, 7-hydroxylation is a known metabolic pathway for DBC. While not directly documented for this compound, it is plausible that its metabolism would also involve hydroxylation on the aromatic rings. N-dealkylation could also be a potential metabolic pathway, which would remove the ethyl group from the nitrogen atom.
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of polycyclic aromatic compounds. The mechanism of action for the parent compound, 7H-benzo[c]carbazole, is described as involving metabolism by CYP enzymes to form reactive intermediates. Different CYP isoforms exhibit varying specificities. In the case of DBC, CYP1A1, CYP1A2, and CYP1B1 are the major enzymes involved in its metabolism, with each producing a unique profile of hydroxylated metabolites. The specific CYP enzymes responsible for the metabolism of this compound have not been identified in the reviewed literature, but it is highly probable that members of the CYP1 family would play a significant role.
Table 1: General Role of CYP Enzymes in Carbazole Metabolism
| Enzyme Family | General Function in Metabolism of Aromatic Compounds | Relevance to Carbazole Derivatives |
| Cytochrome P450 (CYP) | Catalyze the oxidation of organic substances, including xenobiotics. | Key in the metabolic activation and detoxification of carbazole rings. |
| CYP1A1 / CYP1A2 | Involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). | Implicated in the metabolism of the related compound 7H-dibenzo[c,g]carbazole. |
| CYP1B1 | Metabolizes a range of substrates including PAHs. | Associated with the formation of specific, potent metabolites of 7H-dibenzo[c,g]carbazole. |
This table is based on data for related carbazole compounds and general xenobiotic metabolism, as specific data for this compound is limited.
Molecular Probes for Bioimaging (Mechanism of Binding)
Carbazole derivatives are widely recognized for their favorable photophysical properties, making them excellent scaffolds for fluorescent molecular probes used in bioimaging. Their utility stems from a combination of good planarity, electron-donor characteristics, and biocompatibility. These probes are designed to bind to specific targets such as ions, reactive oxygen species, or biomacromolecules, leading to a change in their fluorescence signal. The mechanism of binding is highly dependent on the specific functional groups attached to the carbazole core. While the potential exists, there are no specific studies detailing the use of this compound as a molecular probe or the specific mechanisms of its binding for bioimaging purposes.
Emerging Research Directions and Future Perspectives for 7 Ethyl 7h Benzo C Carbazole
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of 7-Ethyl-7H-benzo[c]carbazole can be approached through various strategies, primarily by adapting established methods for N-alkylation of the parent benzo[c]carbazole or by constructing the substituted carbazole (B46965) core.
Future research will likely focus on developing more efficient and sustainable synthetic methodologies. One promising approach involves the direct N-alkylation of 7H-benzo[c]carbazole. A patented method for the synthesis of N-alkylcarbazoles involves reacting the carbazole with an alkylating agent like chloroethane (B1197429) in the presence of an alkaline solution, an organic solvent, and a phase transfer catalyst. google.com This method boasts high yields (over 99%) and utilizes relatively simple and economical process conditions. google.com Further research could optimize this process for this compound by exploring greener solvents and more efficient, recyclable catalysts to enhance its environmental friendliness.
Another avenue of exploration is the development of one-pot synthesis or cascade reactions to construct the this compound framework from simpler precursors. For instance, a diverted Bischler–Napieralski cascade reaction has been reported for the synthesis of carbazoles under metal-free conditions with good yields and high functional group tolerance. acs.org Adapting such a strategy could offer a more atom-economical and streamlined route to the target molecule. Additionally, methods like the Diels-Alder reaction have been effectively used to produce benzo[c]carbazole derivatives, offering another potential synthetic pathway that could be tailored for the ethyl-substituted variant. rsc.orgnih.gov
Future synthetic strategies may also incorporate flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and enhance process control and safety. The development of solid-supported catalysts could also facilitate easier product purification and catalyst recycling, contributing to more sustainable manufacturing processes.
Exploration of New Applications in Advanced Materials Science
Carbazole and its derivatives are well-established as crucial components in organic electronics due to their excellent hole-transporting properties, thermal stability, and tunable electronic structures. mdpi.com The introduction of an ethyl group at the N-9 position and the extended conjugation from the benzo[c] fusion in this compound are expected to modulate these properties, opening up new avenues for its application in advanced materials.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters, as charge-transporting materials, and as emitters themselves in OLEDs. mdpi.comrsc.org The ethyl group in this compound can enhance solubility and improve film-forming properties, which are crucial for device fabrication. The benzo[c] annulation extends the π-conjugated system, which can be expected to influence the material's frontier orbital energy levels and triplet energy. rsc.org Future research should focus on synthesizing and characterizing this compound and its derivatives for their potential as deep-blue fluorescent emitters or as host materials for high-efficiency phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs. mdpi.comrsc.org
Organic Solar Cells (OSCs): The favorable hole-transporting characteristics of carbazoles also make them promising materials for organic solar cells. mdpi.com The electronic properties of this compound could be fine-tuned to achieve better energy level alignment with acceptor materials, thereby improving the power conversion efficiency of OSCs. Research into incorporating this molecule as a donor material or as part of a donor-acceptor copolymer in bulk heterojunction solar cells is a promising direction. researchgate.net
Perovskite Solar Cells (PSCs): Carbazole-based molecules have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, contributing to high efficiencies and improved stability. mdpi.com The properties of this compound could be tailored to optimize its function as an HTM, potentially leading to more efficient and stable perovskite solar cell devices.
Other Potential Applications: The unique photophysical properties of this compound could also be exploited in other areas, such as organic field-effect transistors (OFETs), sensors, and as a scaffold for the development of novel dyes. nih.gov Its fused aromatic structure suggests potential use in applications requiring high thermal stability.
Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches
A fundamental understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for designing new materials with tailored functionalities. Future research will heavily rely on an integrated approach that combines computational modeling with experimental validation.
Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, frontier molecular orbital (HOMO/LUMO) energy levels, absorption and emission spectra, and charge transport properties of this compound. epstem.net These computational insights can guide the rational design of derivatives with optimized properties for specific applications. For example, by modeling the effect of different substituents on the benzo[c]carbazole core, researchers can predict how to tune the emission color or improve charge mobility.
Experimental Validation: The theoretical predictions must be corroborated by experimental data. Synthesis of a series of derivatives followed by detailed characterization of their photophysical and electrochemical properties is essential. rsc.org Techniques such as UV-Vis absorption and photoluminescence spectroscopy will reveal the optical properties, while cyclic voltammetry can be used to determine the HOMO and LUMO energy levels. epstem.net Thermogravimetric analysis (TGA) will provide information on the thermal stability of these materials. researchgate.net
By systematically studying how modifications to the molecular structure (e.g., introducing different substituents at various positions of the benzo[c]carbazole core) affect the experimental and computational results, a comprehensive structure-property relationship can be established. researchgate.netrsc.org This knowledge will be invaluable for the future design of high-performance materials based on the this compound scaffold.
Investigation of Advanced Mechanistic Insights in Chemical and Biological Contexts
Gaining a deeper understanding of the reaction mechanisms involving this compound is critical for optimizing its synthesis and for exploring its potential in various applications, including those in a biological context.
Chemical Mechanisms: Mechanistic studies of the synthesis of this compound can lead to improved reaction conditions and the development of more efficient catalytic systems. For instance, understanding the mechanism of the N-alkylation reaction could lead to the design of more effective phase transfer catalysts or the use of alternative, milder alkylating agents. google.com In the context of its application in organic electronics, investigating the mechanisms of charge injection, transport, and recombination in devices incorporating this molecule is crucial for performance optimization. researchgate.net Spectroscopic techniques, such as transient absorption spectroscopy, can be used to probe the excited-state dynamics and understand the photochemical processes that govern its function in OLEDs and solar cells. researchgate.net
Biological Contexts: While the primary focus is on materials science, carbazole derivatives have also shown a wide range of biological activities, including antimicrobial and antitumor properties. nih.govnih.gov The benzo[a]carbazole framework, a close isomer of benzo[c]carbazole, has been investigated for its interaction with biological targets like the estrogen receptor. acs.orgacs.org Future research could explore the potential biological activity of this compound and its derivatives. Mechanistic studies in a biological context would involve identifying the molecular targets and understanding the pathways through which these compounds exert their effects. This could open up entirely new applications for this class of molecules in medicinal chemistry.
Q & A
Q. What are the recommended methodologies for synthesizing 7-Ethyl-7H-benzo[c]carbazole and its derivatives?
The synthesis of carbazole derivatives typically involves cyclization reactions, such as the Ullmann coupling or Friedel-Crafts alkylation, to construct the fused aromatic system. For example, hydroxylated derivatives like 7H-dibenzo[c,g]carbazol-2-ol can be synthesized via selective hydroxylation of the parent compound under controlled conditions, followed by purification via recrystallization or chromatography . Ethylation at the 7-position may require alkylation reagents (e.g., ethyl iodide) in the presence of a base. Reaction progress should be monitored using thin-layer chromatography (TLC), and structural confirmation achieved via NMR spectroscopy and mass spectrometry (MS) .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization techniques include:
- UV-Vis spectroscopy : To analyze absorption spectra, particularly for identifying π→π* transitions in the aromatic system .
- X-ray crystallography : For determining bond lengths, dihedral angles, and crystal packing interactions (e.g., weak C–H⋯π interactions stabilize the structure) .
- Thermogravimetric analysis (TGA) : To assess thermal stability, as carbazole derivatives often exhibit high decomposition temperatures (>300°C) .
- Solubility profiling : Test solubility in organic solvents (e.g., ethanol, DMSO) under inert atmospheres to prevent oxidation .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Ames test : To evaluate mutagenicity in Salmonella typhimurium strains, though conflicting results may arise due to metabolic activation requirements .
- Micronucleus assay : Detect chromosomal damage in mammalian cells (e.g., Chinese hamster V79 cells) exposed to the compound .
- Cellular proliferation assays : Measure IC50 values in cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can experimental design optimize the synthesis and bioactivity studies of this compound?
A factorial design (e.g., 2<sup>3</sup> design) is recommended to screen variables such as temperature, reaction time, and catalyst concentration. Statistical tools like STATISTICA 6.0 can identify significant factors and interactions, reducing the number of trials required . For bioactivity studies, dose-response curves and time-course experiments should be replicated to ensure robustness, especially when conflicting mutagenicity data exist (e.g., micronucleus induction vs. negative Ames test results) .
Q. What computational approaches elucidate the metabolic pathways and carcinogenic mechanisms of this compound?
- Density Functional Theory (DFT) : Predicts metabolic activation sites, such as hydroxylation at the 3-position, which generates genotoxic intermediates .
- Molecular docking : Simulate interactions with cytochrome P450 1A1 (CYP1A1) to identify binding modes and regioselectivity in metabolism .
- QSAR modeling : Correlate structural features (e.g., alkylation at the 7-position) with carcinogenic potency using databases like IARC Monographs .
Q. How do researchers resolve contradictions in mutagenicity data across experimental models?
Discrepancies may arise from differences in metabolic activation systems (e.g., liver S9 fractions vs. recombinant enzymes). To address this:
- Use 32P-postlabeling assays to detect DNA adducts in target tissues (e.g., liver vs. skin), confirming tissue-specific genotoxicity .
- Compare results across species (e.g., rat vs. mouse liver microsomes) to identify interspecies metabolic variations .
- Validate findings with in vivo models , such as transgenic rodent assays, to assess tumorigenic potential .
Q. What advanced NMR techniques clarify intermolecular interactions of carbazole derivatives?
- Pure shift NMR : Resolves overlapping proton signals in complex mixtures by suppressing J-coupling effects .
- DOSY (Diffusion-Ordered Spectroscopy) : Differentiates free and DMF-bound carbazole molecules based on diffusion coefficients .
- NOESY : Identifies spatial proximity between the compound and solvents (e.g., hydrogen bonding with DMF’s aldehydic hydrogen) .
Q. How can structural modifications enhance the photophysical properties of this compound for material science applications?
Introducing electron-donating groups (e.g., methoxy) at specific positions can red-shift absorption/emission spectra. For example:
- Triphenylamine-carbazole hybrids exhibit deep-blue emission and high thermal stability (>400°C), suitable for OLEDs .
- Planarization of the carbazole core via alkylation reduces steric hindrance, improving charge transport in organic semiconductors .
Data Contradictions and Validation
Q. Why does 7H-dibenzo[c,g]carbazole show carcinogenicity in vivo but inconsistent mutagenicity in vitro?
The parent compound may require metabolic activation (e.g., CYP1A1-mediated hydroxylation) to form DNA-reactive species like 3-hydroxy-7H-dibenzo[c,g]carbazole. In vitro assays lacking metabolic activation systems (e.g., S9 mix) may fail to detect genotoxicity . Additionally, tissue-specific adduct formation (e.g., liver vs. skin) explains organotropism in carcinogenicity .
Q. How reliable are computational predictions for carbazole derivatives compared to experimental data?
While DFT and docking studies provide mechanistic insights, they must be validated with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
